6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione
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Overview
Description
6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione is a complex organic compound belonging to the naphthyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[c][2,7]naphthyridine core with a 3,4-dimethoxyphenyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminonicotinic acid under reflux conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as polyphosphoric acid, to yield the desired naphthyridine compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,7]naphthyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the naphthyridine ring.
Pyrimido[4,5,6-ij][2,7]naphthyridines: These compounds have a fused pyrimidine ring, providing different chemical and biological properties.
Uniqueness
6-(3,4-Dimethoxyphenyl)benzo[c][2,7]naphthyridine-4,5(3H,6H)-dione is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its chemical stability and biological activity. This structural feature distinguishes it from other naphthyridine derivatives and contributes to its potential therapeutic applications.
Properties
CAS No. |
81751-06-6 |
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Molecular Formula |
C20H16N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-3H-benzo[c][2,7]naphthyridine-4,5-dione |
InChI |
InChI=1S/C20H16N2O4/c1-25-16-8-7-12(11-17(16)26-2)22-15-6-4-3-5-13(15)14-9-10-21-19(23)18(14)20(22)24/h3-11H,1-2H3,(H,21,23) |
InChI Key |
RUSJBXINLVKEDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=CC=CC=C3C4=C(C2=O)C(=O)NC=C4)OC |
Origin of Product |
United States |
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